tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Description
tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 1354973-35-5) is a chiral bicyclic compound with a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . The 7-azabicyclo[2.2.1]heptane core features a rigid bicyclic structure, with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen and an amino group at the 2R position. This compound is widely used in pharmaceutical synthesis as a constrained amino acid analogue, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7?,8-,9?/m1/s1 |
InChI Key |
JRZFZVWZIJNIEQ-QJAFJHJLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C2CCC1[C@@H](C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis from Tropinone via Curtius Rearrangement
This method leverages tropinone as the starting material, employing a multi-step sequence to achieve the bicyclic framework:
- Tropinone Functionalization :
- Tropinone reacts with phenyl chloroformate under basic conditions to form phenyl 3-oxobicyclo[3.2.1]octane-8-carboxylate.
- Conditions : Weak inorganic base (e.g., K₂CO₃), 0–20°C, yields >85%.
-
- Treatment with DBU and TMS-Cl generates an enol silane intermediate.
- Conditions : Neat DBU (1.4 eq), TMS-Cl (1.3 eq), 0°C, 2 hours.
Chlorination and Cyclization :
- Chlorination with trichloroisocyanuric acid (TCCA) followed by cyclization yields 7-azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives.
- Conditions : TCCA in ethyl acetate, 0°C, 12 hours.
-
- Conversion of carboxylic acid to isocyanate using diphenylphosphoryl azide (DPPA) and trapping with benzyl alcohol.
- Conditions : Toluene, 80°C, DPPA (1.05 eq), benzyl alcohol (1.0 eq).
Yield : 52–78% over 5 steps.
Base-Promoted Heterocyclization of Dibromocyclohexyl Carbamates
This route constructs the bicyclic core through intramolecular cyclization:
- Substrate Preparation :
- Alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates are synthesized from dibromocyclohexane precursors.
-
- Sodium hydride in DMF induces heterocyclization to form 7-azabicyclo[2.2.1]heptane derivatives.
- Conditions : NaH (2.0 eq), DMF, room temperature, 6 hours.
-
- Bromine elimination with t-BuOK yields unsaturated intermediates, hydrogenated to the final product.
- Conditions : t-BuOK in THF, 0°C → 25°C, H₂/Pd-C.
Yield : 52% for cyclization, 78% for elimination.
Asymmetric Desymmetrization Approach
This method achieves enantiopure intermediates via enzymatic resolution:
- Dibenzyl Ester Synthesis :
- 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid dibenzyl ester is prepared from tropinone derivatives.
-
- Amano AY lipase selectively hydrolyzes one ester group, yielding enantiomerically pure monoesters.
- Conditions : Phosphate buffer (pH 7.1), 25°C, 48 hours.
Boc Protection and Reduction :
- The monoester is Boc-protected and reduced to the primary amine.
- Conditions : (Boc)₂O, KOH, isopropanol; NaBH₄, MeOH.
Enantiomeric Excess : >99% ee.
Synthesis from L-Serine via Transannular Alkylation
This route exploits amino acid chirality for stereochemical control:
- Hemiaminal Formation :
- L-Serine derivatives undergo tandem Wittig/Michael reactions to form pyrrolidine intermediates.
-
- β-Elimination of a silyl ether followed by cyclization constructs the bicyclic core.
- Conditions : TMSOTf, CH₂Cl₂, −78°C → 25°C.
-
- SmI₂ reduces a ketone intermediate to the (2R)-amine with >95% diastereoselectivity.
- Conditions : SmI₂ (2.0 eq), THF, −40°C.
Yield : 65% over 8 steps.
Comparative Analysis of Methods
Critical Reaction Parameters
- Temperature Control : Curtius rearrangement and enzymatic hydrolysis require strict temperature regulation to avoid racemization.
- Solvent Selection : Toluene and DMF are preferred for high-boiling reactions, while THF aids in phase separation.
- Catalyst Efficiency : Pd/C (5% wt) achieves quantitative hydrogenolysis in the final step.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific structural features .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Functional Group Variations
Oxo Derivatives
- tert-Butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 163513-98-2): Molecular Formula: C₁₁H₁₇NO₃; MW: 211.25 g/mol. This derivative replaces the amino group at C2 with a ketone (oxo) group. However, it serves as a key intermediate for synthesizing amino-substituted derivatives via reductive amination or SmI₂-mediated reductions .
Unsubstituted Core
- tert-Butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 188624-94-4): Molecular Formula: C₁₁H₁₉NO₂; MW: 197.28 g/mol. Lacking substituents at C2, this compound is primarily used as a scaffold for further functionalization. Its simpler structure facilitates studies on the conformational rigidity of the bicyclic system .
Hydroxymethyl and Aminomethyl Derivatives
- tert-Butyl 1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate: Price: €1,220/g (CymitQuimica).
- tert-Butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate: Price: €826/50 mg (CymitQuimica). The aminomethyl group introduces an additional basic site, which may influence binding affinity in receptor-targeted drug design .
Stereochemical Variants
- (1R,2R,4S)-rel-tert-Butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 1000870-15-4): This diastereomer has a rel configuration, differing in stereochemistry at C2 and C3. Such variants are critical in asymmetric synthesis, as even minor stereochemical changes can drastically alter biological activity .
Comparative Physicochemical Properties
Biological Activity
Tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate, also known as exo-(t-butyl 2R(+))-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate, is a bicyclic compound with significant biological activity, particularly in relation to the central nervous system (CNS). This article reviews its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Structure
The compound features a bicyclic framework with an amino group and a tert-butyl ester, which contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 212.29 g/mol.
Synthesis Methods
The synthesis of this compound typically involves the reaction of a bicyclic ketone with tert-butyl carbamate under reducing conditions. Common solvents include dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures .
This compound acts primarily as an agonist for the alpha 7 nicotinic acetylcholine receptors (α7 nAChRs). These receptors are crucial for various CNS functions, including cognition, memory, and neuroprotection . The activation of α7 nAChRs has been associated with symptomatic relief in several neurological disorders.
Therapeutic Applications
The compound is being explored for its potential in treating diseases such as Alzheimer's disease and schizophrenia, where modulation of nAChRs could provide therapeutic benefits .
Case Studies and Research Findings
- CNS Disorders : In preclinical studies, compounds that activate α7 nAChRs have shown promise in improving cognitive function and reducing neuroinflammation in animal models of Alzheimer's disease .
- Pain Management : Research indicates that α7 nAChR agonists may also play a role in pain modulation, providing a potential pathway for developing analgesics with fewer side effects compared to traditional opioids .
- Schizophrenia : Clinical trials have suggested that α7 nAChR agonists can ameliorate cognitive deficits in schizophrenia patients, highlighting the importance of this receptor in psychiatric disorders .
Data Table: Biological Activity Overview
| Activity | Mechanism | Potential Application |
|---|---|---|
| α7 nAChR Agonism | Enhances neurotransmission | Alzheimer's Disease |
| Neuroprotection | Reduces neuroinflammation | Neurodegenerative Disorders |
| Cognitive Enhancement | Improves synaptic plasticity | Schizophrenia |
| Pain Modulation | Alters pain perception pathways | Chronic Pain Management |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
